

Application Notes and Protocols for DK2403 in In Vitro Kinase Assays

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Compound of Interest		
Compound Name:	DK2403	
Cat. No.:	B15612330	Get Quote

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Introduction

DK2403 is a highly potent and selective covalent inhibitor of Mitogen-Activated Protein Kinase Kinase 7 (MAP2K7 or MEK7).[1][2][3] It functions by irreversibly binding to a unique cysteine residue (Cys218) within the ATP binding site of the MAP2K7 enzyme.[1][3] This specific covalent interaction leads to the inhibition of the kinase's activity. The high selectivity of **DK2403** for MAP2K7 makes it a valuable tool for studying the MAP2K7 signaling cascade and for the development of therapeutic agents targeting this pathway, particularly in contexts such as T-cell acute lymphoblastic leukemia (T-ALL).[1][2][3]

These application notes provide detailed protocols for performing in vitro kinase assays to characterize the inhibitory activity of **DK2403** against MAP2K7. The provided methodologies are based on established principles of in vitro kinase assays and are tailored for the specific properties of **DK2403**.[4][5]

Data Presentation

Inhibitory Activity of DK2403

Kinase Target	IC50 (nM)	Assay Conditions	Reference
MAP2K7 (MEK7)	10	Pre-incubation	[1]
MAP2K7 (MEK7)	93	Without pre-incubation	[1]



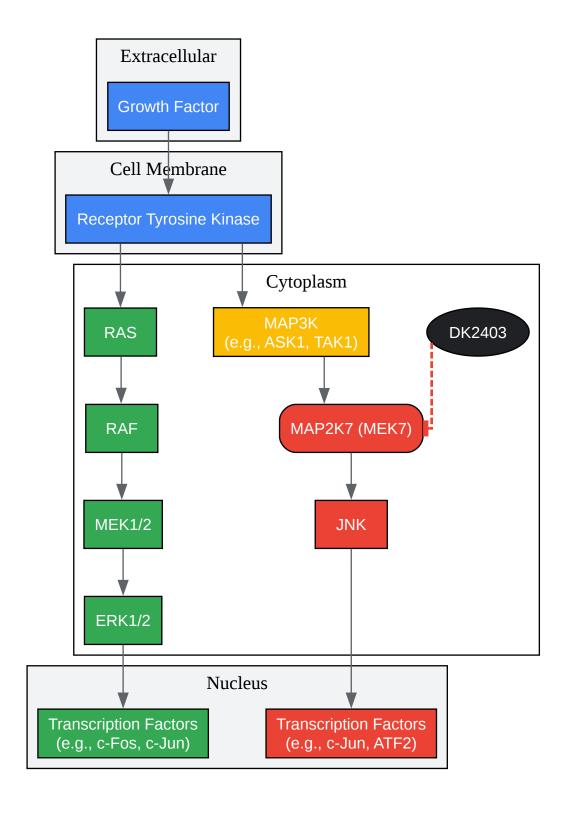
Selectivity Profile of DK2403

Kinase Target	Activity/Binding	Concentration (µM)	Reference
MEK4	IC50 > 80 μM	Not specified	[3]
MEK1/2	No appreciable activity	Not specified	[1][3]
ρ38α/β	No appreciable activity	Not specified	[1][3]
JNK1/2/3	No appreciable activity	Not specified	[1][3]
EGFR	Significant interaction	1	[1]
EGFR (L858R)	Significant interaction	1	[1]

Signaling Pathway

The following diagram illustrates the position of MAP2K7 in a canonical MAP kinase signaling pathway.





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Caption: MAP2K7 signaling pathway and the inhibitory action of **DK2403**.



Experimental Protocols In Vitro Kinase Assay for DK2403 Potency (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of **DK2403** against MAP2K7 using a luminescence-based assay that measures ATP consumption.

Materials and Reagents:

- Recombinant human MAP2K7 (active)
- JNK1 (inactive, as substrate for MAP2K7)
- DK2403
- ATP
- Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
- DMSO
- Luminescence-based kinase assay kit (e.g., Kinase-Glo®)
- White, opaque 384-well plates
- Plate reader with luminescence detection capabilities

Procedure:

- DK2403 Preparation: Prepare a 10 mM stock solution of DK2403 in DMSO. Create a serial dilution series of DK2403 in DMSO, and then dilute these into the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., ≤1%).
- Kinase Reaction Setup:



- \circ Add 2.5 μ L of the diluted **DK2403** solution or vehicle (DMSO in kinase assay buffer) to the wells of a 384-well plate.
- Add 2.5 μL of a solution containing MAP2K7 and JNK1 in kinase assay buffer.
- Pre-incubate the plate at room temperature for 60 minutes to allow for the covalent binding of **DK2403** to MAP2K7.
- Initiation of Kinase Reaction:
 - Add 5 μL of ATP solution (in kinase assay buffer) to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for MAP2K7.
 - Incubate the plate at 30°C for a predetermined optimal time (e.g., 60 minutes).
- Signal Detection:
 - Equilibrate the plate to room temperature.
 - Add 10 μL of the kinase detection reagent (e.g., Kinase-Glo®) to each well.
 - Mix the contents of the wells for 2 minutes on a plate shaker.
 - Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
 - Measure the luminescence using a plate reader.

Data Analysis:

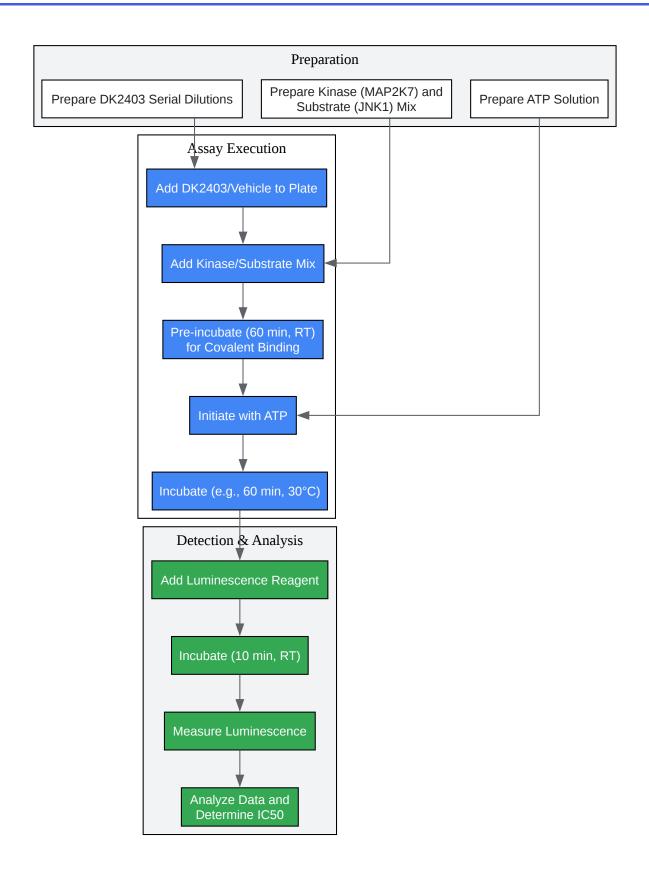
- Subtract the background luminescence (no enzyme control) from all experimental values.
- Normalize the data by setting the activity of the vehicle control (no inhibitor) to 100%.
- Plot the percentage of kinase activity against the logarithm of the **DK2403** concentration.
- Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.



Experimental Workflow

The following diagram outlines the key steps in the in vitro kinase assay for determining the IC50 of **DK2403**.





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Caption: Experimental workflow for **DK2403** in vitro kinase IC50 determination.



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